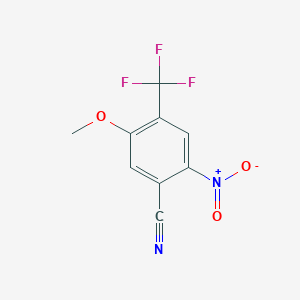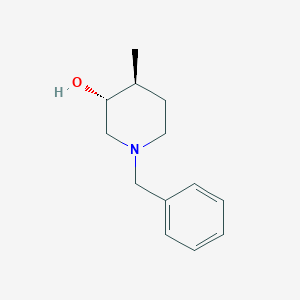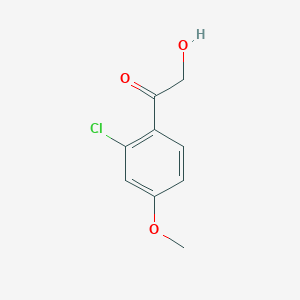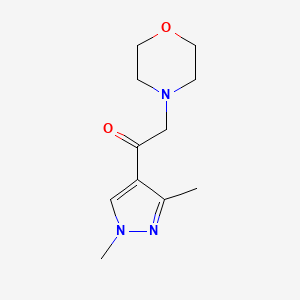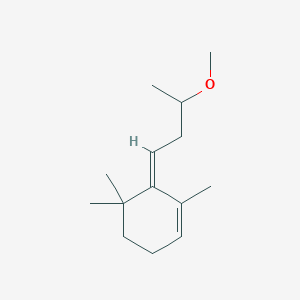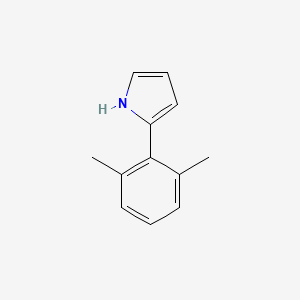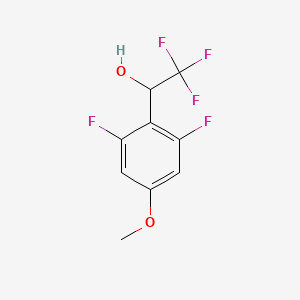
1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol involves several steps, typically starting with the preparation of key intermediates. One common synthetic route includes the reaction of 2,6-difluoro-4-methoxyphenylboronic acid with trifluoroacetaldehyde under specific conditions to yield the desired product . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced derivatives.
Applications De Recherche Scientifique
1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol finds applications in various scientific research areas:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the development of drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism by which 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol stands out due to its unique combination of fluorine atoms and methoxy group. Similar compounds include:
2,6-Difluoro-4-methoxyphenylboronic acid: Used in similar synthetic applications but lacks the trifluoroethanol moiety.
2,6-Difluoro-4-methoxybenzaldehyde: Shares the difluoro and methoxy groups but differs in its aldehyde functionality.
Propriétés
Formule moléculaire |
C9H7F5O2 |
|---|---|
Poids moléculaire |
242.14 g/mol |
Nom IUPAC |
1-(2,6-difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H7F5O2/c1-16-4-2-5(10)7(6(11)3-4)8(15)9(12,13)14/h2-3,8,15H,1H3 |
Clé InChI |
CPQTUCBNFQJCNM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)F)C(C(F)(F)F)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(NZ)-N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B11722364.png)
![Tert-butyl 1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11722368.png)
